2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring and the hydrazide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of structural features. Similar compounds include:
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE .
- N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE . These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C28H29N5O2S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O2S/c1-28(2,3)22-16-14-20(15-17-22)26-31-32-27(33(26)23-11-6-5-7-12-23)36-19-25(34)30-29-18-21-10-8-9-13-24(21)35-4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+ |
InChI Key |
FBJCULJJKTYBNC-RDRPBHBLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OC |
Origin of Product |
United States |
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